

IUPAC name and synonyms for 2-Nitro-p-tolunitrile

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Compound of Interest

Compound Name: 4-Methyl-2-nitrobenzonitrile

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An In-depth Technical Guide to 4-Methyl-2-nitrobenzonitrile

This technical guide provides a comprehensive overview of **4-Methyl-2-nitrobenzonitrile**, also known as 2-Nitro-p-tolunitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance.

Nomenclature and Synonyms

The compound with the common name 2-Nitro-p-tolunitrile is systematically named under IUPAC nomenclature as **4-Methyl-2-nitrobenzonitrile**. It is also known by several other synonyms.

Identifier	Value
IUPAC Name	4-Methyl-2-nitrobenzonitrile
Synonyms	2-Nitro-p-tolunitrile, 2-Nitro-4-methylbenzonitrile
CAS Number	26830-95-5
Molecular Formula	C ₈ H ₆ N ₂ O ₂
Molecular Weight	162.15 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Methyl-2-nitrobenzonitrile** is presented in the table below.

Property	Value	Source
Appearance	White to orange to green powder or crystals	[1] [2] [3]
Melting Point	97-99 °C	[4] [5]
Purity	>98.0% (GC)	[1] [2] [3]
Solubility	Soluble in methanol. Insoluble in water.	[4] [6]

Synthesis Protocols

The synthesis of **4-Methyl-2-nitrobenzonitrile** can be achieved through various synthetic routes. Two plausible methods, nitration of p-tolunitrile and a Sandmeyer reaction, are detailed below.

Synthesis via Nitration of p-Tolunitrile

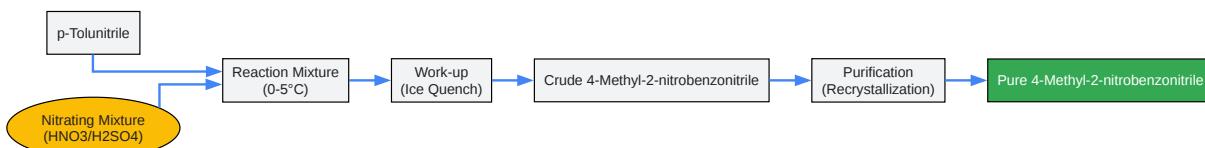
A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place p-tolunitrile (1 equivalent) in a suitable solvent such as concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.
- Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature between 0-5°C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

- Work-up: Upon completion, pour the reaction mixture over crushed ice, which will cause the product to precipitate.
- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[7][8]



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A simplified workflow for the synthesis of **4-Methyl-2-nitrobenzonitrile** via nitration.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route to introduce a nitrile group onto an aromatic ring.[1][4][9]

Experimental Protocol:

- Diazotization: Start with 4-methyl-2-nitroaniline. Dissolve it in a mixture of a strong acid (e.g., HCl) and water, and cool it to 0-5°C. Slowly add a solution of sodium nitrite (NaNO₂) in water to form the corresponding diazonium salt.
- Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the freshly prepared diazonium salt solution to the CuCN solution.

- Reaction: Nitrogen gas will evolve as the reaction proceeds. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.
- Work-up and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.
- Purification: The crude **4-Methyl-2-nitrobenzonitrile** can be purified by column chromatography or recrystallization.



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A schematic representation of the Sandmeyer reaction for synthesizing **4-Methyl-2-nitrobenzonitrile**.

Analytical Methods

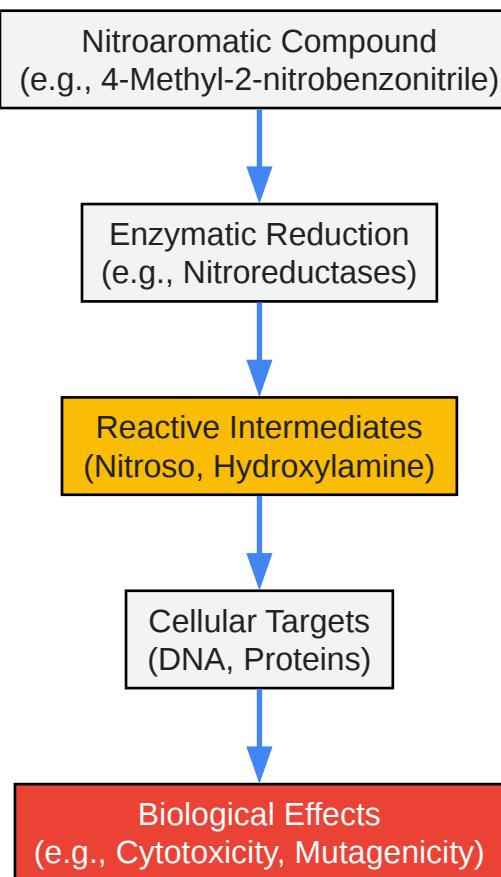
The purity and identity of **4-Methyl-2-nitrobenzonitrile** can be confirmed using various analytical techniques.

Technique	Parameters and Expected Results
High-Performance Liquid Chromatography (HPLC)	A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is suitable. Detection is typically done using a UV detector at a wavelength around 254 nm.[10][11][12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)	A non-polar capillary column (e.g., HP-5ms) can be used. Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern, with the molecular ion peak at m/z 162.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR and ¹³ C NMR spectroscopy can confirm the structure. The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons with characteristic chemical shifts and coupling patterns.
Infrared (IR) Spectroscopy	The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N) around 2220-2260 cm ⁻¹ and the nitro group (NO ₂) around 1530-1560 cm ⁻¹ (asymmetric) and 1345-1385 cm ⁻¹ (symmetric).

Biological Activity and Signaling Pathways

While specific signaling pathways involving **4-Methyl-2-nitrobenzonitrile** are not extensively documented, the broader class of nitroaromatic compounds is known for a wide range of biological activities.[2][16] Nitro compounds can undergo enzymatic reduction in biological systems to form reactive intermediates that can interact with cellular macromolecules.[16]

Some nitrobenzonitrile derivatives have been investigated for their potential antitumor effects. [17] It is also important to note that exposure to certain nitroaromatic compounds has been linked to toxic effects, such as methemoglobinemia.[18][19]



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